3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol
Description
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is a diol derivative featuring a dodecyl chain linked to a hydroxyethylamino group and a propane-1,2-diol backbone. The latter has a molecular formula of C₁₅H₃₃NO₂, molecular weight of 259.43 g/mol, and an IUPAC Standard InChIKey of VWGWFMQZURGKKK-UHFFFAOYSA-N .
Properties
CAS No. |
74263-50-6 |
|---|---|
Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-[dodecyl(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)15-17(21)16-20/h17,19-21H,2-16H2,1H3 |
InChI Key |
NXWRADQGCVGQIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol typically involves the reaction of dodecylamine with glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: Dodecylamine and glycidol.
Catalyst: Acid or base catalyst.
Conditions: Mild temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and cell lysis solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, from drug delivery to industrial cleaning.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Dodecylamino)propane-1,2-diol (CAS 821-91-0)
- Structural Difference: Lacks the hydroxyethyl group on the amino substituent.
- Molecular Weight : 259.43 g/mol vs. an estimated higher value for the target compound due to the hydroxyethyl group.
- Functional Groups : Primary amine vs. secondary amine with a hydroxyethyl group.
- Implications : The absence of the hydroxyethyl group reduces polarity, likely lowering solubility in aqueous media. This compound may exhibit weaker surfactant properties compared to the target compound .
3-(Hexadecylamino)propane-1,2-diol (CAS 7517-27-3)
- Structural Difference : Features a longer hexadecyl (C₁₆) chain instead of dodecyl (C₁₂).
- Molecular Formula: C₁₉H₄₁NO₂ vs. C₁₅H₃₃NO₂ for the non-hydroxyethylated dodecyl variant.
- Molecular Weight : 315.53 g/mol vs. 259.43 g/mol.
C12TG (3-(3-(3-(Dodecyloxy)-2-hydroxypropoxy)-2-hydroxypropoxy)propane-1,2-diol)
- Structural Difference: Contains ether linkages and a dodecyloxy group instead of an amino group.
- Functional Groups: Ethers and hydroxyls vs. amino and hydroxyethyl groups.
- Implications: Ether linkages enhance hydrolytic stability under alkaline conditions but may reduce biodegradability. The amino group in the target compound could offer pH-dependent solubility and improved biocompatibility .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Properties |
|---|---|---|---|---|
| 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol | Estimated C₁₇H₃₇NO₃ | ~303.5 (estimated) | Secondary amine, hydroxyethyl, diol | Enhanced polarity, surfactant potential |
| 3-(Dodecylamino)propane-1,2-diol | C₁₅H₃₃NO₂ | 259.43 | Primary amine, diol | Lower solubility, moderate surfactant |
| 3-(Hexadecylamino)propane-1,2-diol | C₁₉H₄₁NO₂ | 315.53 | Primary amine, diol | High hydrophobicity, low CMC |
| C12TG (Comparative Surfactant) | C₂₄H₄₈O₈ | 488.64 | Ethers, hydroxyls | Hydrolytic stability, lower biodegradability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
